3-(2-Hydroxyethyl)imidazolidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione derivatives involves multi-component reactions and precise conditions to achieve the desired compound. For instance, Shimizu, Hayashi, & Teramura (1986) described a method for forming 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones through the reaction of nitromethane with aryl isocyanates, highlighting the chemical flexibility and reactivity of this class of compounds.
Molecular Structure Analysis
The molecular structure of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione variants has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. For example, Aydın et al. (2013) performed a comprehensive analysis revealing the non-planar nature of the molecule and its stabilization by intermolecular interactions, which are crucial for understanding its reactivity and potential applications.
Chemical Reactions and Properties
Chemical reactions involving 3-(2-Hydroxyethyl)imidazolidine-2,4-dione often result in the formation of novel compounds with significant biological activities. Zhao et al. (2014) demonstrated the synthesis of (Z)-2-enynyl-2-hydroxy-imidazolidine-4,5-diones through a Cu(I)-mediated reaction, showcasing the compound's versatility in organic synthesis.
Physical Properties Analysis
The physical properties of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione, such as solubility, melting point, and crystal structure, are determined by its molecular configuration. Studies like that of Aydın et al. (2013) provide insights into these aspects, which are essential for the compound's handling and application in further chemical reactions and formulations.
Chemical Properties Analysis
The chemical behavior of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione under various conditions reveals its reactivity and potential as a precursor for more complex molecules. Research by Shimizu, Hayashi, & Teramura (1986) and Zhao et al. (2014) demonstrates the compound's role in synthesizing a wide range of derivatives, indicating its broad utility in pharmaceutical and synthetic organic chemistry.
Scientific Research Applications
DNA Binding Studies and Antitumor Activity
Imidazolidine derivatives, including 3-(2-Hydroxyethyl)imidazolidine-2,4-dione, have been studied for their DNA binding capabilities and potential anti-tumor activity. A study by Shah et al. (2013) examined the DNA binding affinity of novel imidazolidine derivatives using cyclic voltammetry and UV-Vis spectroscopy. These compounds demonstrated a binding strength that was comparable or greater than some clinically used anticancer drugs, suggesting their potential as effective anti-cancer agents Shah et al., 2013.
Synthesis and Structural Analysis
The synthesis and structural analysis of imidazolidine derivatives have been a focus of scientific research. Shimizu et al. (1986) explored the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These compounds were characterized based on their spectroscopic evidence and chemical behavior Shimizu et al., 1986.
Anti-Arrhythmic Properties
Pękala et al. (2005) studied the synthesis and structure-activity relationship of 5-arylidene imidazolidine-2,4-dione derivatives, focusing on their anti-arrhythmic activity. They discovered that certain compounds within this class showed properties of class Ia anti-arrhythmics, according to the Vaughan Williams classification Pękala et al., 2005.
Antinociceptive Effects
A study by Queiroz et al. (2015) investigated the antinociceptive effects of a hydantoin derivative, specifically 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, in mice. Their findings suggested that this compound could have potential therapeutic applications for treating pain, likely through anti-inflammatory mechanisms Queiroz et al., 2015.
Hypoglycemic Activity
Research on imidazolidine-2,4-dione derivatives also extends to their potential in treating diabetes. Hussain et al. (2015) synthesized new imidazolidine-2,4-dione derivatives and evaluated their hypoglycemic activity, discovering that certain compounds showed significant blood glucose level reduction in diabetic rat models Hussain et al., 2015.
Safety And Hazards
Future Directions
The future directions for the research and development of imidazolidine-2,4-dione derivatives could involve further exploration of their pharmacological activities and potential applications in treating various diseases. For instance, their inhibitory activities against various enzymes suggest potential applications in the treatment of autoimmune diseases and bacterial infections .
properties
IUPAC Name |
3-(2-hydroxyethyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORELQCSLZWHGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313587 | |
Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |
CAS RN |
63696-48-0 | |
Record name | NSC273045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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